4-(2'-Amino-imidazol-1'-yl)nitrobenzene
Description
Properties
Molecular Formula |
C9H8N4O2 |
|---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
1-(4-nitrophenyl)imidazol-2-amine |
InChI |
InChI=1S/C9H8N4O2/c10-9-11-5-6-12(9)7-1-3-8(4-2-7)13(14)15/h1-6H,(H2,10,11) |
InChI Key |
DQPFXUXGSRPQPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C2N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound is compared to nitroaromatic and heterocyclic derivatives with analogous functional groups (Table 1):
Table 1. Key Structural Features of Comparable Compounds
Physicochemical Properties
Solubility and Reactivity :
- Azo Derivatives (B–H) : Compounds like 4-Nitro-4'-hydroxy-azobenzene (D) exhibit higher polarity from hydroxyl groups, enhancing solubility in polar solvents .
- Nitroimidazole Analogues : Fluorinated derivatives (e.g., [¹⁹F]FBNA) show increased lipophilicity due to fluorine, favoring blood-brain barrier penetration .
Q & A
Q. What are the established synthetic routes for 4-(2'-Amino-imidazol-1'-yl)nitrobenzene, and how do reaction conditions influence yield?
Answer: The synthesis typically involves coupling nitrobenzene derivatives with imidazole precursors. A common method includes:
- Step 1: Condensation of 4-nitrobenzaldehyde with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring, followed by functionalization with an amino group .
- Step 2: Optimization of reaction parameters:
Q. What analytical techniques are critical for characterizing this compound?
Answer: Key techniques include:
Advanced Research Questions
Q. How can structural modifications enhance the bioactivity of this compound?
Answer:
- QSAR Studies: Quantitative Structure-Activity Relationship (QSAR) models can predict bioactivity by analyzing substituent effects. For example:
- Electron-withdrawing groups (e.g., -NO₂) at the para position increase electrophilicity, enhancing interactions with biological targets .
- Amino group substitution on the imidazole ring improves solubility and hydrogen-bonding capacity .
- Methodology: Computational tools (e.g., Gaussian, AutoDock) simulate binding affinities to enzymes or receptors, guiding synthetic prioritization .
Q. How should researchers address contradictions in spectral data during characterization?
Answer: Discrepancies (e.g., unexpected NMR splitting or IR shifts) may arise from:
- Tautomerism: Imidazole rings exhibit prototropic tautomerism, leading to variable proton environments. Use deuterated solvents (DMSO-d₆) and variable-temperature NMR to resolve .
- Impurity Artifacts: Byproducts from incomplete nitro reduction or side reactions. Validate via HPLC (C18 column, acetonitrile/water gradient) to confirm purity >95% .
Q. What mechanistic insights explain the compound’s potential enzyme inhibition?
Answer:
- Hypothesis: The nitro group acts as a Michael acceptor, covalently binding to cysteine residues in enzyme active sites (e.g., tyrosine kinases) .
- Validation:
Data-Driven Research Challenges
Q. How can researchers optimize reaction conditions to mitigate nitro group reduction during synthesis?
Answer:
- Challenge: Nitro groups may undergo unintended reduction to amines under acidic/reducing conditions.
- Solutions:
Q. What strategies resolve low reproducibility in biological assays for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
